5-Chloro-2,4-dimethoxybenzimidamide
Description
5-Chloro-2,4-dimethoxybenzimidamide (chemical formula: C₉H₁₀ClN₃O₂; molecular weight: 227.65 g/mol) is a benzimidazole derivative characterized by chloro and methoxy substituents at the 2- and 4-positions of the benzene ring, respectively. Its imidamide group (-C(=NH)NH₂) distinguishes it from simpler benzimidazoles.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
5-chloro-2,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H3,11,12) |
InChI Key |
GKNSTHNLYJVSKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=N)N)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Amidation of 5-Chloro-2,4-dimethoxybenzoic Acid Derivatives
A common and effective approach involves starting from 5-chloro-2,4-dimethoxybenzoic acid or its derivatives (esters or acid chlorides), which are then converted into the corresponding amidine via reaction with ammonia or amines under controlled conditions.
Step 1: Preparation of 5-chloro-2,4-dimethoxybenzoic acid or ester
This can be achieved by methylation of 5-chlorosalicylic acid derivatives using methylating agents such as dimethyl sulfate under alkaline conditions, typically in acetone with potassium carbonate or sodium hydroxide as base. The reaction is refluxed for several hours to ensure complete methylation of hydroxyl groups to methoxy groups.
Step 2: Conversion to acid chloride
The carboxylic acid or ester is converted to the acid chloride using reagents like thionyl chloride under reflux. This step activates the acid for subsequent nucleophilic substitution.
Step 3: Aminolysis to form benzamidamide
The acid chloride is reacted with ammonia or an appropriate amine to form the benzamidamide. This step requires careful temperature control (often low temperature) to avoid side reactions and to maximize yield.
Step 4: Cyclization to benzimidamide
Under acidic or dehydrating conditions, the amidine intermediate undergoes cyclization to form the benzimidamide ring system.
Sonicated-Assisted Condensation Methods
Recent advances include the use of sonication to accelerate the condensation of o-amino phenols with aldehydes or related derivatives to form benzimidazole and benzimidamide derivatives. This method offers:
- Mild reaction conditions (room temperature)
- Shorter reaction times
- High purity products without extensive purification
In this method, o-amino phenol derivatives are mixed with aromatic aldehydes in aqueous media with catalytic amounts of metal salts (e.g., ammonium nickel sulfate) and sonicated. The reaction progress is monitored by thin-layer chromatography (TLC), and products are isolated by extraction and chromatography.
Detailed Preparation Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Methylation of 5-chlorosalicylic acid | 5-chlorosalicylic acid, acetone, anhydrous K2CO3, dimethyl sulfate, reflux 4 h | Methylation of hydroxyl groups to methoxy groups to form methyl 5-chloro-2,4-dimethoxybenzoate | ~95% yield; distillation under reduced pressure |
| 2. Conversion to acid chloride | Thionyl chloride, reflux 1 h | Formation of 5-chloro-2,4-dimethoxybenzoyl chloride | ~70% yield; recrystallization from hexane |
| 3. Aminolysis with ammonia or amine | Ammonia or primary amine, benzene or suitable solvent, low temperature | Formation of benzamidamide intermediate | ~90% yield; careful temperature control required |
| 4. Cyclization to benzimidamide | Acidic conditions or dehydrating agents, heating | Intramolecular cyclization to form benzimidamide ring | High purity product after recrystallization |
Research Findings and Optimization Notes
Methylation Conditions: Methylation under anhydrous conditions directly converts 5-chlorosalicylic acid to methyl 5-chloro-2,4-dimethoxybenzoate efficiently. Aqueous conditions require prior esterification.
Aminolysis: Phenethylamine and ammonia are commonly used nucleophiles for aminolysis. The choice affects the downstream functionalization and purity.
Chlorosulfonation and Further Functionalization: For derivatives related to 5-chloro-2,4-dimethoxybenzimidamide, chlorosulfonation followed by aminolysis can introduce sulfonamide groups, expanding the compound’s utility.
Sonication: Sonicated-assisted synthesis reduces reaction times and improves yields for benzimidazole derivatives, suggesting potential for scale-up and greener synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical amidation | 5-chloro-2,4-dimethoxybenzoic acid or ester | Thionyl chloride, ammonia/amine | Reflux, low temp aminolysis | High yield, well-established | Multi-step, requires careful handling of reagents |
| Sonicated condensation | o-Amino phenol, aromatic aldehyde | Ammonium nickel sulfate catalyst, water | Room temp, sonication | Mild, fast, environmentally friendly | Limited substrate scope |
| Methylation + aminolysis | 5-chlorosalicylic acid | Dimethyl sulfate, K2CO3, ammonia/amine | Reflux, alkaline conditions | High purity, scalable | Use of toxic methylating agents |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dimethoxybenzimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzimidamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzimidamides.
Oxidation: Benzimidazole aldehydes or acids.
Reduction: Benzimidazole amines.
Scientific Research Applications
5-Chloro-2,4-dimethoxybenzimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dimethoxybenzimidamide involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of benzimidazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparison
Key Observations :
Diuretic Activity: The sulfonamide group in 5-chloro-2,4-disulfamylaniline enhances diuretic efficacy by mimicking mercury-based diuretics but with reduced acidotoxicity .
Substituent Effects on Physicochemical Properties :
- Fluorine substituents (e.g., in 5-chloro-2,4-difluorobenzamide) increase lipophilicity (predicted logP: 2.1 vs. 1.8 for methoxy analogs), influencing bioavailability .
- Methoxy groups in this compound may enhance metabolic stability compared to hydroxylated analogs like N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide .
Biological Target Specificity :
- Benzimidazole derivatives with unsubstituted cores (e.g., 5-chloro-1H-benzimidazole) exhibit broad-spectrum antiparasitic activity by inhibiting tubulin polymerization .
- The imidamide group in this compound may confer unique binding interactions with enzymes like carbonic anhydrase or histamine receptors, warranting further study.
Table 2: Comparative Pharmacological Data
Key Findings :
- Diuretic Analogs : Chlorothiazide (derived from 5-chloro-2,4-disulfamylaniline) reduces blood pressure by inhibiting Na⁺/Cl⁻ symporters in renal tubules. Methoxy substituents in this compound may alter ion transport inhibition profiles .
- Antimicrobial Activity : Benzimidazole derivatives with electron-withdrawing groups (e.g., -Cl, -F) show enhanced activity against resistant pathogens. The imidamide group could potentiate this effect via hydrogen bonding .
Biological Activity
5-Chloro-2,4-dimethoxybenzimidamide is a compound of interest due to its potential biological activities, including antioxidant properties and its role in medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10ClN3O2
- Molar Mass : 229.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The presence of chlorine and methoxy groups in the benzene ring contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with appropriate amine reagents under controlled conditions. The reaction can be facilitated by using catalysts or specific solvents to enhance yield and purity.
Antioxidant Activity
One of the primary areas of interest regarding this compound is its antioxidant activity. The compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 88.6 | 25 |
| Ascorbic Acid | 90.0 | 20 |
| Other Related Compounds | Varies | Varies |
The results indicate that this compound exhibits significant radical scavenging ability comparable to well-known antioxidants like ascorbic acid .
Cytotoxicity Studies
In addition to antioxidant properties, cytotoxicity studies have been conducted to assess the compound's effects on cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 30 | 3 |
| MCF-7 (Breast) | 25 | 4 |
| Normal Fibroblasts | >100 | - |
These results highlight the potential of this compound as a lead compound for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to benzimidamides. For instance:
- Study on Antioxidant Mechanisms : A study demonstrated that compounds similar to this compound showed enhanced antioxidant activity through the modulation of oxidative stress pathways in cellular models .
- Cancer Therapy Research : Research indicated that benzimidamide derivatives could inhibit tumor growth in vivo by inducing apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Neuroprotective Effects : Another study highlighted neuroprotective effects against oxidative damage in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
